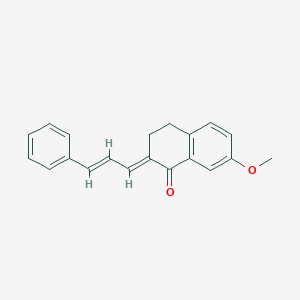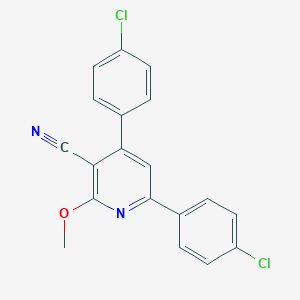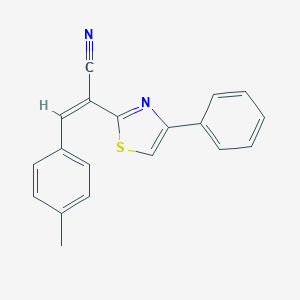![molecular formula C16H18N2O2 B428533 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate CAS No. 17835-21-1](/img/structure/B428533.png)
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring with a methyl group and an oxidized nitrogen, linked to an ethyl chain and a phenylacetamide group. Its distinct structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Oxidation: The nitrogen in the pyridine ring is oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Alkylation: The oxidized pyridine ring is then alkylated with an ethyl group.
Amidation: The final step involves the reaction of the alkylated pyridine with phenylacetamide under suitable conditions, such as the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the pyridine ring.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate exerts its effects involves interactions with specific molecular targets. The oxidized pyridine ring can interact with enzymes or receptors, modulating their activity. The phenylacetamide group may also contribute to binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: Similar structure but lacks the phenylacetamide group.
N-methyl-2-(1-oxidopyridin-1-ium-2-yl)ethanamine: Contains a methyl group instead of the phenylacetamide group.
Uniqueness
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is unique due to the presence of both the oxidized pyridine ring and the phenylacetamide group
Propiedades
Número CAS |
17835-21-1 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33g/mol |
Nombre IUPAC |
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-13-8-9-15(12-18(13)20)10-11-17(14(2)19)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
Clave InChI |
PIPHZCYDIMYYCS-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
SMILES canónico |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)

![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)
![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)







![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
